molecular formula C15H17NO2 B7941698 3-iso-Propoxyphenyl-(2-pyridyl)methanol

3-iso-Propoxyphenyl-(2-pyridyl)methanol

Cat. No.: B7941698
M. Wt: 243.30 g/mol
InChI Key: IAAYIVNZVRAMET-UHFFFAOYSA-N
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Description

3-iso-Propoxyphenyl-(2-pyridyl)methanol is a bifunctional aromatic alcohol characterized by a central methanol group bonded to a 3-iso-propoxyphenyl moiety and a 2-pyridyl ring. This compound was previously available for research purposes but has since been discontinued, as noted in supplier records .

Properties

IUPAC Name

(3-propan-2-yloxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(2)18-13-7-5-6-12(10-13)15(17)14-8-3-4-9-16-14/h3-11,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAYIVNZVRAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-iso-Propoxyphenyl-(2-pyridyl)methanol typically involves the reaction of 3-iso-propoxybenzaldehyde with 2-pyridylmethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Scientific Research Applications

3-iso-Propoxyphenyl-(2-pyridyl)methanol is widely used in scientific research due to its unique chemical properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study the interactions between proteins and small molecules. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Analogs

The primary structural analog identified is 3-Furyl-(3-isopropoxyphenyl)methanol (CAS: 1443325-36-7), which replaces the 2-pyridyl group with a furyl ring.

Structural and Functional Differences

Table 1: Comparative Properties of 3-iso-Propoxyphenyl-(2-pyridyl)methanol and 3-Furyl-(3-isopropoxyphenyl)methanol
Property This compound 3-Furyl-(3-isopropoxyphenyl)methanol
Molecular Formula ~C₁₅H₁₇NO₂ C₁₄H₁₆O₃
Molecular Weight ~243 g/mol 232.27 g/mol
Heteroaromatic Group 2-Pyridyl (N-containing) Furyl (O-containing)
Polarity Higher (due to pyridyl N) Moderate (furyl O)
Hydrogen Bonding Capacity Strong (N and OH groups) Moderate (O and OH groups)
Discontinued Status Yes Unclear (supplier data not listed)
Key Observations:

This difference may influence applications in catalysis or medicinal chemistry .

Functional Group Interactions :

  • The pyridyl group’s nitrogen enables stronger hydrogen bonding and dipole interactions, which could improve crystallinity or stability in solid-state formulations.
  • The iso-propoxy group in both compounds contributes steric bulk, likely affecting reaction kinetics in synthetic pathways or substrate binding in enzymatic assays.

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